3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one
Description
Properties
IUPAC Name |
5-morpholin-4-yl-2-(4-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c18-13-9-12(15-5-7-21-8-6-15)14-16(13)10-1-3-11(4-2-10)17(19)20/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQHBJIOMUCHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C(=O)C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341601 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-(4-morpholinyl)-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659444 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
30707-79-0 | |
| Record name | 3H-Pyrazol-3-one, 2,4-dihydro-5-(4-morpholinyl)-2-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent morpholine substitution. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a morpholine ring and a nitrophenyl group attached to a pyrazolone core. The presence of these functional groups contributes to its reactivity and biological properties. The IUPAC name is 3-(morpholin-4-yl)-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one, and its CAS number is 30707-79-0.
Drug Development
3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one has been investigated as a potential drug candidate due to its ability to inhibit specific enzymes involved in various diseases. Notably, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE3A. Inhibition of PDE3A leads to increased levels of cyclic adenosine monophosphate (cAMP), which can enhance myocardial contractility without significantly affecting heart rate, making it a candidate for treating heart failure .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Its structural similarity to other known anticancer drugs suggests that it may interact with cellular pathways involved in tumor growth and proliferation. For instance, derivatives of pyrazolones have been shown to exhibit cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. This makes this compound a candidate for further investigation in the development of new antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance the compound’s binding affinity to its target. The pyrazolone core may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Key Observations :
- The presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) increases molecular weight and often elevates melting points due to enhanced intermolecular interactions .
- Substitution with morpholine (a bulky, electron-rich group) may reduce crystallinity, explaining the lack of reported M.P. for the target compound .
Spectroscopic Features
Infrared Spectroscopy
¹H-NMR
- The morpholine protons in the target compound resonate at δ 2.67–3.59 , distinct from methyl groups (δ ~2.34 in compound 4c ).
- Aromatic protons in nitro-substituted derivatives (e.g., δ 8.34 in the target compound) are deshielded compared to hydroxyl-substituted analogs (δ ~7.18 in compound 4l ).
Bond Length Analysis
Table 2 compares C=O and N–N bond lengths (Å) in pyrazolone derivatives.
| Compound | C=O Bond Length | N–N Bond Length | Reference |
|---|---|---|---|
| This compound | Not reported | Not reported | – |
| C₁₃H₁₄N₂O₂ | 1.313 | 1.395 | |
| C₁₉H₁₆N₂O₂ | 1.261 | 1.404 | |
| C₁₅H₁₂N₂O₂S | 1.246 | 1.373 |
Biological Activity
3-Morpholino-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- CAS Number : 30707-79-0
- Molecular Weight : 303.31 g/mol
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various pyrazole derivatives, it was found that certain derivatives displayed excellent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some active derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent bactericidal effects .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 4a | 0.22 | Bactericidal |
| 5a | 0.25 | Bactericidal |
| 7b | 0.24 | Bactericidal |
Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have been evaluated for their anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, showcasing their potential as anti-inflammatory agents .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been investigated in several studies. For instance, certain pyrazoles were tested against various human tumor cell lines, demonstrating significant cytotoxic effects. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression in cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit key enzymes involved in inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : These compounds may modulate oxidative stress pathways, leading to decreased cell viability in cancer cells.
Case Studies
- Antimicrobial Evaluation : A study on the antimicrobial efficacy of various pyrazole compounds included testing against clinical isolates of bacteria. The results showed that certain derivatives exhibited strong inhibition zones, confirming their potential as effective antimicrobial agents .
- Cytotoxicity Assays : In vitro assays demonstrated that specific pyrazole derivatives induced apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, highlighting their potential role in cancer therapy .
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 3-morpholino-substituted pyrazol-5(4H)-one derivatives, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of hydrazine derivatives with β-keto esters under basic conditions to form the pyrazol-5(4H)-one core .
- Step 2 : Functionalization at the 3-position via nucleophilic substitution with morpholine. Reaction optimization includes controlling temperature (60–80°C), using polar aprotic solvents (e.g., DMF), and monitoring reaction progress via TLC or HPLC .
- Advanced Note : Solvent-free protocols (e.g., three-component reactions under reflux) improve yields (>85%) and reduce purification complexity .
Structural Characterization
Q. Q2. Which crystallographic and spectroscopic methods are critical for confirming the structure of this compound?
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves tautomeric forms and molecular packing. For example, R factors <0.05 ensure high precision .
- Spectroscopy : H/C NMR confirms substitution patterns, while FT-IR identifies carbonyl (1650–1700 cm) and nitro (1520 cm) stretches .
- Advanced Tip : Use ORTEP-III for visualizing thermal ellipsoids and assessing disorder in crystal structures .
Managing Tautomerism
Q. Q3. How does tautomerism in pyrazol-5(4H)-one derivatives impact structural analysis, and how can it be controlled?
The compound may exist as 1,4-dihydro or 2,4-dihydro tautomers, depending on substituents and solvent polarity. Key strategies include:
- Crystallization : Slow evaporation in non-polar solvents (e.g., hexane/EtOAc) stabilizes a single tautomer .
- Computational Modeling : DFT calculations predict dominant tautomeric forms under specific conditions .
- Advanced Challenge : Tautomeric equilibria in solution complicate NMR interpretation; use variable-temperature NMR to monitor dynamic behavior .
Biological Activity Assessment
Q. Q4. What methodologies are used to evaluate the bioactivity of this compound, given its structural similarity to known pharmacophores?
- In Vitro Assays : Screen for kinase inhibition (e.g., using ADP-Glo™ assays) or antibacterial activity (MIC determination via broth microdilution) .
- SAR Studies : Compare with analogs (e.g., 1-phenyl or 4-fluorophenyl derivatives) to identify critical substituents for activity .
- Advanced Consideration : Molecular docking (AutoDock Vina) predicts binding modes to targets like COX-2 or bacterial enzymes .
Data Contradictions in Crystallographic Studies
Q. Q5. How should researchers address discrepancies in crystallographic data (e.g., bond lengths, R factors) across studies?
- Data Validation : Cross-check with the Cambridge Structural Database (CSRD) to identify outliers. For example, mean C–C bond lengths should align with ±0.01 Å of expected values .
- Refinement Protocols : Use SHELXL-2018 with TWIN/BASF commands for twinned crystals, ensuring data-to-parameter ratios >15 to avoid overfitting .
- Advanced Insight : Discrepancies in R factors (e.g., 0.034 vs. 0.052) may arise from data quality (e.g., resolution >0.8 Å preferred) .
Analytical Method Development
Q. Q6. What advanced analytical techniques are recommended for purity assessment and degradation studies?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with ESI-MS detect impurities at <0.1% levels .
- Stability Studies : Accelerated degradation (40°C/75% RH) monitored by UPLC-PDA identifies hydrolytic or oxidative degradation products .
- Advanced Tool : Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulae of degradation byproducts .
Multi-Component Reaction Design
Q. Q7. How can multi-component reactions (MCRs) be leveraged to synthesize complex derivatives of this compound?
- Protocol : Combine 1H-pyrazol-5(4H)-one, aldehydes, and malononitrile in a one-pot, catalyst-free reaction to generate dihydropyrano[2,3-c]pyrazoles .
- Optimization : Ultrasound-assisted MCRs reduce reaction times (from 12 h to 2 h) and improve yields by 20% .
- Advanced Application : Introduce fluorinated groups via MCRs using trifluoromethyl ketones to enhance bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
